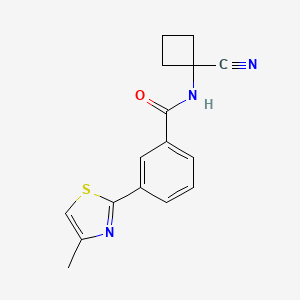

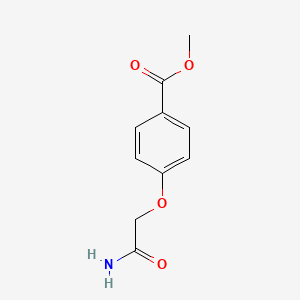

N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

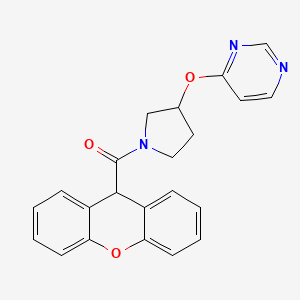

N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Microwave Promoted Synthesis

Microwave irradiation provides a cleaner, more efficient, and faster method for the synthesis of benzamide derivatives, including those with thiazole scaffolds. This method contrasts with traditional thermal heating and offers potential applications in the rapid synthesis of complex molecules, including potential drug candidates (Saeed, 2009).

Heterocyclic Compounds from Active Methylene Compounds

The reaction of omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds under certain conditions yields various heterocyclic compounds, including thiazolidines and oxazolidines. This process demonstrates the versatility of these reactions in synthesizing a wide range of heterocyclic structures, which can have various scientific applications, including medicinal chemistry (Basheer & Rappoport, 2006).

Cyclosulfamides from Amino Acids

Cyclosulfamides, valuable tools for asymmetric synthesis, can be synthesized from chlorosulfonyl isocyanate and amino acids. This methodology offers a route to synthesize five-membered cyclosulfamides with potential applications in asymmetric synthesis and possibly drug discovery (Regainia et al., 2000).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of cyclic dipeptidyl ureas via Ugi reactions followed by treatment with sodium ethoxide showcases a novel class of compounds with potential applications in peptidomimetics and drug design. These compounds represent a new class of pseudopeptidic triazines, highlighting the utility of Ugi reactions in constructing complex molecular architectures (Sañudo et al., 2006).

Anticancer Evaluation of Benzamide Derivatives

Benzamide derivatives containing thiadiazole scaffolds have shown promising anticancer activity against several human cancer cell lines. These findings underscore the potential of benzamide derivatives in cancer therapy, with microwave-assisted synthesis facilitating the rapid development of these compounds (Tiwari et al., 2017).

Propriétés

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-9-21-15(18-11)13-5-2-4-12(8-13)14(20)19-16(10-17)6-3-7-16/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOONQNLLAYAIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)NC3(CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)

![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2589565.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2589573.png)

![N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589576.png)